molecular formula C27H20N4O2S2 B2368130 2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-67-3

2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2368130
CAS RN: 690249-67-3
M. Wt: 496.6
InChI Key: KESUEOVEDYSPIF-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S and is considered an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . 1,2,4-Triazole is another significant nucleus in many organic syntheses . Over 35 products with this nucleus have been introduced to the market .


Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .


Molecular Structure Analysis

The molecular structure of thiophene and its derivatives can be analyzed using various spectroscopic methods, including FT-IR, 1H-, and 13C-NMR spectroscopy, as well as elemental analysis .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Chemistry Applications

The compound is involved in synthetic chemistry reactions, including ene-type reactions, which involve the transfer of acyl groups. Such reactions can yield products with significant structural diversity, important for pharmaceutical and material science applications. For instance, the addition of 4-phenyl-1,2,4-triazoline-3,5-dione to unsaturated compounds can yield mixed anhydrides and products from which sulfur has been extruded, showcasing its versatility in synthetic pathways (Bottomley, Boyd, & Monteil, 1980).

Biological Activity

The compound's derivatives have been studied for their in vitro antituberculosis and cytotoxicity. For example, certain 3-heteroarylthioquinoline derivatives show promising activity against Mycobacterium tuberculosis, with minimal cytotoxic effects against mouse fibroblasts. This highlights their potential in developing new antituberculosis agents (Chitra et al., 2011).

Material Science

The compound's structural motifs have been used to design sensitive fluorescent probes for biological and biochemical applications. For example, a novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide units has been developed for detecting reducing agents such as DTT, showcasing its application in one- and two-photon imaging in biological systems (Sun et al., 2018).

Chemosensor Systems

Derivatives have been synthesized for chemosensor systems, exhibiting high selectivity in determining anions. Such applications are crucial for environmental monitoring and diagnostics (Tolpygin et al., 2012).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that 1,2,4-triazole acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor . Its polar nature helps the nucleus of triazole to increase the solubility of the ligand, and triazole can greatly boost the pharmacological profile of the drug .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of new drugs with the 1,2,4-triazole nucleus also offers some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

2-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2S2/c32-25-20-12-4-8-18-9-5-13-21(23(18)20)26(33)30(25)15-7-17-35-27-29-28-24(22-14-6-16-34-22)31(27)19-10-2-1-3-11-19/h1-6,8-14,16H,7,15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESUEOVEDYSPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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